![molecular formula C13H17ClO B13178275 ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene: is an organic compound characterized by a cyclopropyl group attached to a benzene ring through an ethoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Chloromethylation: The cyclopropyl group is then chloromethylated using formaldehyde and hydrochloric acid.
Ethoxylation: The chloromethylated cyclopropyl group is reacted with ethylene oxide to form the ethoxy methyl linkage.
Attachment to Benzene: Finally, the ethoxy methyl cyclopropyl group is attached to a benzene ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of cyclopropyl groups on biological systems.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interaction with enzymes or receptors. The ethoxy methyl linkage provides flexibility, allowing the compound to fit into various binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- ({2-[1-(Bromomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Iodomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Hydroxymethyl)cyclopropyl]ethoxy}methyl)benzene
Comparison:
- Uniqueness: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs.
- Reactivity: The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis.
- Applications: The specific reactivity of the chloromethyl group allows for the synthesis of a wider range of derivatives with potential applications in various fields.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-[1-(chloromethyl)cyclopropyl]ethoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
PQFYYCPTAIZMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCOCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
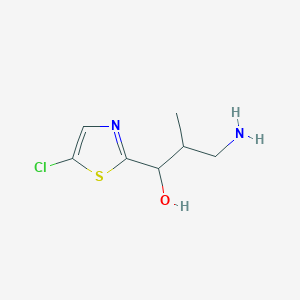
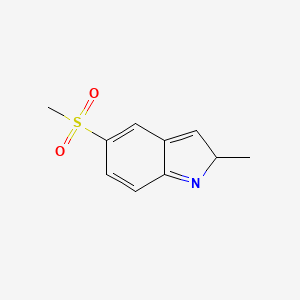
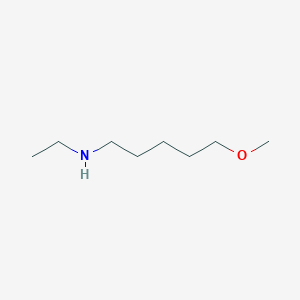
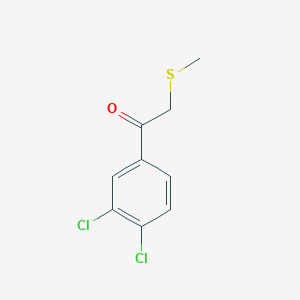
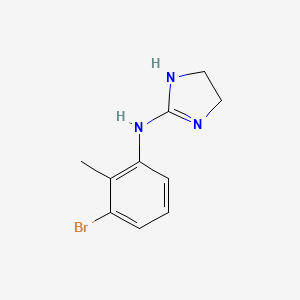
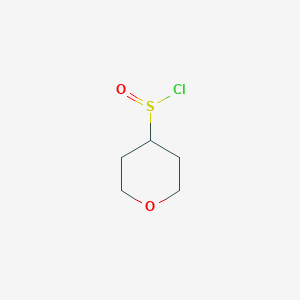
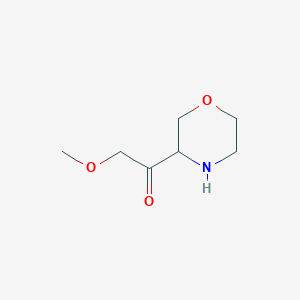
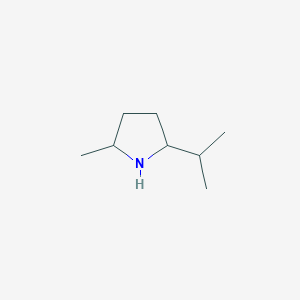
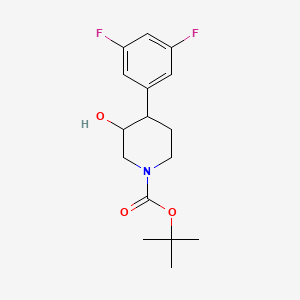
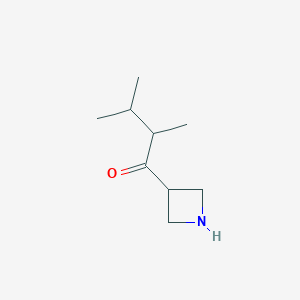
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
